Home > Products > Screening Compounds P3540 > N-(cyclohexylmethyl)-4-(4-morpholinyl)benzamide
N-(cyclohexylmethyl)-4-(4-morpholinyl)benzamide -

N-(cyclohexylmethyl)-4-(4-morpholinyl)benzamide

Catalog Number: EVT-5531811
CAS Number:
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Benzyl-4-(diphenylacetoxy)piperidine methobromide (I)

  • Compound Description: N-Benzyl-4-(diphenylacetoxy)piperidine methobromide (I) is a piperidine derivative investigated for its conformational properties. The research primarily focused on understanding how the N-benzyl substituent and the diphenylacetoxy group influence the molecule's three-dimensional shape, particularly in its cationic form (N-benzyl-4-(diphenylacetoxy)-N-methylpiperidinium). []

N-Benzyl-4-(diphenylacetoxy)piperidine hydrobromide (II)

  • Compound Description: N-Benzyl-4-(diphenylacetoxy)piperidine hydrobromide (II) is another piperidine derivative studied alongside compound (I) for its conformational behavior. Similar to (I), the cationic form (N-benzyl-4-(diphenylacetoxy)piperidinium) of this molecule was the primary focus of the structural analysis. []

N-(Cyclohexylmethyl)-4-(diphenylacetoxy)piperidine hydrochloride (III)

  • Compound Description: N-(Cyclohexylmethyl)-4-(diphenylacetoxy)piperidine hydrochloride (III) is a piperidine derivative investigated for its conformational properties. This research specifically examined how the N-cyclohexylmethyl substituent and the diphenylacetoxy group affect the molecule's three-dimensional structure, particularly in its cationic form (N-cyclohexylmethyl-4-(diphenylacetoxy)piperidinium). []

4-(3-Chlorine-4-fluorophenyl)-7-methoxyl-6-[3-(4-morpholinyl)propoxy]quinazoline

  • Compound Description: This compound is a quinazoline derivative synthesized as a potential pharmaceutical agent. The synthetic route utilizes 3-hydroxy-4-methoxy benzonitrile and 3-chloropropyl morpholine as starting materials, with several intermediate steps involving nitration, reduction, and coupling reactions. []

3'-Deamino-3'-(3-cyano-4-morpholinyl)doxorubicin

  • Compound Description: This compound is a doxorubicin analog investigated for its stability and susceptibility to hydrolysis under various pH conditions. The study aimed to understand the influence of the 3-cyano-4-morpholinyl substituent on the drug's stability compared to the typically stable morpholine analog. []

N-[(4-Phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-Bromophenyl)thiazol-2-yl]carbamothioyl}benzamide

  • Compound Description: These two compounds are thiourea derivatives being studied as potential active pharmaceutical ingredients (APIs). []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4- b]pyridin-1-yl)benzamide (TAS-116)

  • Compound Description: TAS-116 is a potent, selective, and orally available HSP90 inhibitor discovered through structure-activity relationship (SAR)-based optimization of an initial hit compound having a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure. []

4-(4-Methylpiperazin--l- meth) benzamide

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer. The synthesis employs a solid-phase organic synthesis approach, reacting N-methylpiperazine with 4-chloromethylbenzonitrile to form the intermediate. []

5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-piperidino) phenyl]-2 (1H)-pyridones

  • Compound Description: This group of compounds has a distinct pyridone core structure with a 4-morpholinyl substituent at the 3-position. The synthesis involves a multistep process starting with N-(4-nitrophenyl)-3,3-bis-chloro-2-oxo-piperidine. []

5-Chloro-N - ({(5S) -2-oxo-3- [4- (3-oxo-4-morpholinyl) phenyl] -1,3-oxazolidin-5-yl } -methyl) -2-thiophenecarboxamide

  • Compound Description: This compound is the subject of patent literature related to its use in pharmaceutical compositions, specifically for treating thromboembolic diseases. The patent focuses on novel polymorphs and the amorphous form of the compound, highlighting its importance as an anticoagulant agent. [, , ]

(R)-N-[[3-[3-Fluoro-4-morpholinyl] phenyl]-2-oxo-5-oxazolidinyl]Methanol

  • Compound Description: This compound represents a key intermediate in the synthesis of linezolid, an oxazolidinone antibacterial agent. Modifications to the reported synthetic methods have been explored to improve the synthesis of this intermediate. []

4-Morpholinyl{2-[1-(2-pyridinyl)ethylidene]diazan-2-iumylidene}methanethiolate

  • Compound Description: This compound, a thiosemicarbazone derivative, exists in a zwitterionic form with a specific EZ configuration. Its crystal structure reveals intramolecular hydrogen bonding patterns and a chair conformation adopted by the morpholine ring. []

4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide (WC-10)

  • Compound Description: WC-10 is a N-phenyl piperazine analog that displays high affinity and moderate selectivity for dopamine D3 receptors versus dopamine D2 receptors. WC-10 was radiolabeled with tritium for quantitative autoradiography studies. [, ]

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370)

  • Compound Description: AS-4370 is a potent gastrokinetic agent belonging to a series of 4-substituted 2-(aminomethyl)morpholine benzamide derivatives. It exhibits superior gastrokinetic activity compared to cisapride and metoclopramide, with a notable lack of dopamine D2 receptor antagonistic activity. []

9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide

  • Compound Description: This compound is an inactive derivative of the antitumor agents N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 9-amino-DACA. Its structure and interaction with DNA have been studied to understand the structure-activity relationships of acridinecarboxamide topoisomerase poisons. []

N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

  • Compound Description: This compound is being investigated for its use in treating diseases caused by deregulated protein kinase activity. Processes for its preparation and novel solid forms have been patented. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It exhibits low nanomolar IC50s against both native BCR-ABL and the T315I mutant. []

(+/-)-4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride)

  • Compound Description: Mosapride is a selective gastroprokinetic agent whose enantiomers, (S)-(-)-1 and (R)-(+)-1, have been synthesized and studied for their biological activity. Both enantiomers exhibit essentially equipotent serotonin 5-HT4 receptor agonistic activity. []

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)

  • Compound Description: MGCD0103 is an orally bioavailable, isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, exhibiting antitumor activity by blocking cancer cell proliferation and inducing histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. []

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899)

  • Compound Description: MDL-899 is a long-acting antihypertensive vasodilator that effectively reduces blood pressure in hypertensive rats and dogs. It achieves this effect by decreasing total peripheral resistance while increasing heart rate, cardiac output, and myocardial contractility. [, , , ]

N-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide (RGH-237)

  • Compound Description: RGH-237 is an orally active, selective dopamine D3 receptor partial agonist. It has shown potential as a therapeutic intervention for cocaine addiction, demonstrating efficacy in inhibiting the acquisition of cocaine-induced place preference and blocking cue-induced cocaine-seeking behavior in animal models. []

2-Amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide Derivatives

  • Compound Description: These compounds represent a series of structural analogs of 2-alkoxy-4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which are known for their potent gastroprokinetic activity. The series explores the effects of replacing the 2-alkoxy group with 2-amino or 2-(substituted amino) groups on their pharmacological properties. []

(2β,3α,5α)-2-[(2R)-Ethyl-4-morpholinyl]-3-hydroxypregnane-11,20-dione and (2β,3α,5α)-2-[(2S)-Ethyl-4-morpholinyl]-3-hydroxypregnane-11,20-dione

  • Compound Description: These two compounds are diastereoisomers of steroid molecules containing a morpholine ring. Their conformations in solution have been studied using NMR spectroscopy and molecular mechanics calculations. []

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides

  • Compound Description: This series of compounds represents potential therapeutic agents for Alzheimer's disease. They are designed to act as cholinesterase enzyme inhibitors, specifically targeting butyrylcholinesterase. The series explores the impact of various substituents on the phenyl ring attached to the benzamide nitrogen on their inhibitory activity. []

N-(3,5-Diaminophenyl)-4-(naphthalen-7-yloxy)benzamide-based polyamides

  • Compound Description: This refers to a series of aromatic polyamides synthesized from N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. These polymers are characterized by their solubility, thermal stability, and amorphous nature, making them potentially suitable for high-performance applications. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It has shown promising antifibrotic activity in preclinical models, particularly in reducing collagen expression in liver and kidney fibrosis. []

N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]arylcarboxamides

  • Compound Description: This refers to a series of compounds investigated for their dopamine D(3) receptor ligand properties. Modifications to the arylcarboxamide portion and the substituents on the piperazine ring are explored to optimize the D(3) receptor affinity and selectivity profile. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

  • Compound Description: PB12 is a benzamide derivative initially identified as a potent and selective dopamine D4 receptor ligand. It has been subjected to structural modifications to explore its structure-affinity relationships, leading to the identification of derivatives with varied D4 receptor affinities. [, ]

[123I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide

  • Compound Description: This compound is a 123I-labelled derivative designed as a potential dopamine D3 antagonist for SPECT studies. The iodine-123 radiolabel enables its use in imaging and studying the dopamine D3 receptor in vivo. []

(E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides

  • Compound Description: These compounds represent a class of azo-linked rod-shaped molecules studied for their mesomorphic and photoswitching behaviors. The research focuses on understanding the impact of inter- and intramolecular hydrogen bonding on their liquid crystal properties and their ability to undergo E-Z isomerization upon light irradiation. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to other Akt inhibitors. It exhibits promising anticancer activity and has entered clinical trials. []

N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide

  • Compound Description: This compound is a potent C-C chemokine receptor 1 (CCR1) antagonist. Tritium labeling of this compound was investigated, revealing labeling in both the benzamide and valine portions of the molecule. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4- (4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

  • Compound Description: Darexaban (YM150) is a potent and orally available factor Xa inhibitor being developed for the prevention and treatment of thromboembolic diseases. It exhibits a unique pharmacokinetic profile, forming an active glucuronide conjugate as a major metabolite, which contributes to its potent anticoagulant activity. []

N-(5-((7-Methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide derivatives

  • Compound Description: This series of compounds focuses on coumarin-thiadiazole hybrids as potential antitubercular agents. The compounds are synthesized using TBTU as a coupling agent and evaluated for their activity against the H37Rv strain of Mycobacterium tuberculosis. []

Properties

Product Name

N-(cyclohexylmethyl)-4-(4-morpholinyl)benzamide

IUPAC Name

N-(cyclohexylmethyl)-4-morpholin-4-ylbenzamide

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H26N2O2/c21-18(19-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)20-10-12-22-13-11-20/h6-9,15H,1-5,10-14H2,(H,19,21)

InChI Key

ZKUVGTJVRQMVOG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.